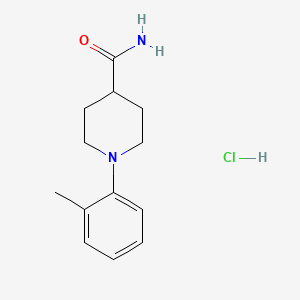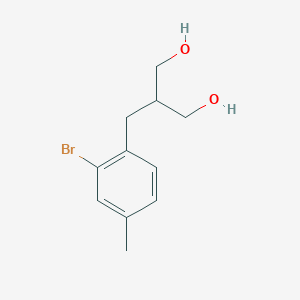
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol is an organic compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom and a methyl group attached to a benzyl ring, along with a propane-1,3-diol backbone. It is used in various scientific research applications due to its reactivity and selectivity.
Méthodes De Préparation
The synthesis of 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol typically involves the bromination of a suitable precursor. One common method includes the reaction of 2-bromo-4-methylbenzyl chloride with propane-1,3-diol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine atom and the diol groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the metabolic pathways of microorganisms .
Comparaison Avec Des Composés Similaires
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol can be compared with similar compounds such as:
The uniqueness of this compound lies in its specific substitution pattern on the benzyl ring, which imparts unique reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C11H15BrO2 |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
2-[(2-bromo-4-methylphenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H15BrO2/c1-8-2-3-10(11(12)4-8)5-9(6-13)7-14/h2-4,9,13-14H,5-7H2,1H3 |
Clé InChI |
SWOGHAZNFBQCOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC(CO)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


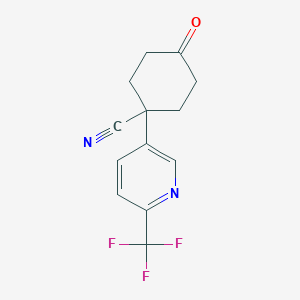
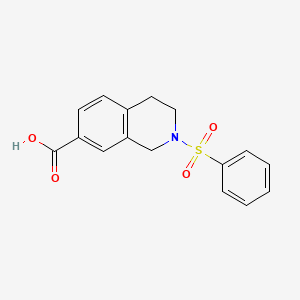
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
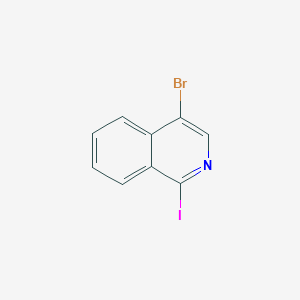

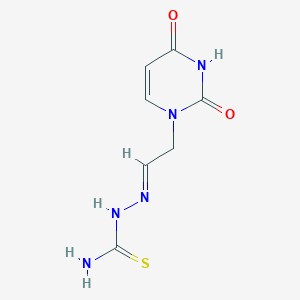
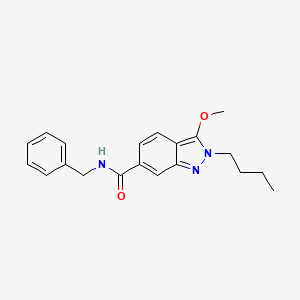
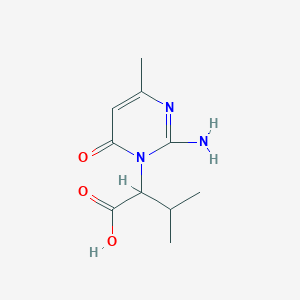
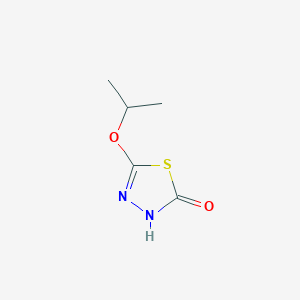
![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)
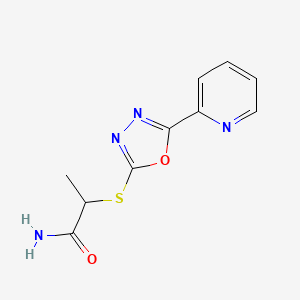

![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)
